2-Amino-2-(3-bromo-4-chlorophenyl)ethanol

Medicinal Chemistry Process Chemistry Formulation Science

2-Amino-2-(3-bromo-4-chlorophenyl)ethanol (CAS 1273663-24-3) is a β-amino alcohol derivative characterized by a 3-bromo-4-chloro substitution pattern on its phenyl ring and a primary amino group adjacent to a hydroxyl group on an ethyl chain. The compound exists as a racemic mixture and as individual (S)- and (R)-enantiomers (e.g., CAS 1272734-29-8 and 2703746-09-0), which are commercially available as free bases or hydrochloride salts with high chemical purity.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B12105217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-bromo-4-chlorophenyl)ethanol
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)N)Br)Cl
InChIInChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2
InChIKeyJSIJIJDMBWBMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3-bromo-4-chlorophenyl)ethanol: A Halogenated β-Amino Alcohol Chiral Building Block for Precision Synthesis


2-Amino-2-(3-bromo-4-chlorophenyl)ethanol (CAS 1273663-24-3) is a β-amino alcohol derivative characterized by a 3-bromo-4-chloro substitution pattern on its phenyl ring and a primary amino group adjacent to a hydroxyl group on an ethyl chain . The compound exists as a racemic mixture and as individual (S)- and (R)-enantiomers (e.g., CAS 1272734-29-8 and 2703746-09-0), which are commercially available as free bases or hydrochloride salts with high chemical purity . Its structural features make it a versatile intermediate in asymmetric synthesis, particularly for the construction of chiral pharmaceuticals and ligands [1].

Why 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol Cannot Be Replaced by 3,4-Dichloro or 3-Chloro Analogs


Substituting 2-amino-2-(3-bromo-4-chlorophenyl)ethanol with simpler halogenated β-amino alcohols such as the 3,4-dichloro or 3-chloro derivatives fundamentally alters physicochemical properties critical to downstream processing, formulation, and reactivity . The bromo-chloro substitution pattern imparts a higher molecular weight (250.52 g/mol), elevated density (1.6±0.1 g/cm³), and increased boiling point (374.9±37.0 °C) compared to its 3,4-dichloro (MW 206.07, density 1.39 g/cm³, bp 354.1 °C) and 3-chloro (MW 171.62, density 1.26 g/cm³, bp 316.8 °C) counterparts . Moreover, the presence of both bromine and chlorine provides orthogonal reactivity handles for sequential chemoselective cross-coupling reactions—a feature absent in the dichloro analog, where both halogens are identical [1].

Quantifiable Differentiation of 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol Versus Closest Analogs


Higher Density and LogP Differentiate Bromo-Chloro from Dichloro and Monochloro β-Amino Alcohols for Solvent Extraction and Formulation

The target compound exhibits a density of 1.6±0.1 g/cm³ and a LogP of 1.69, compared to the 3,4-dichloro analog (density 1.391±0.06 g/cm³, LogP ~1.4 predicted) and the 3-chloro analog (density 1.260±0.06 g/cm³, LogP ~1.0 predicted) . This 14–27% increase in density and >20% higher LogP enhances partitioning into organic layers during liquid-liquid extractions and may improve membrane permeability in cell-based assays.

Medicinal Chemistry Process Chemistry Formulation Science

Elevated Boiling Point Enables Broader Thermal Processing Windows in High-Temperature Reactions

The boiling point of 2-amino-2-(3-bromo-4-chlorophenyl)ethanol (374.9±37.0 °C at 760 mmHg) is 20–58 °C higher than that of its 3,4-dichloro (354.1±37.0 °C) and 3-chloro (316.8±27.0 °C) counterparts . This extended thermal tolerance permits the compound to be used as a solvent or reactant in high-temperature transformations—such as amide couplings or nucleophilic substitutions—without premature degradation or volatilization.

Synthetic Methodology Process Development Thermal Stability

Orthogonal Halogen Reactivity (Br vs. Cl) Enables Sequential Chemoselective Cross-Coupling Strategies

The 3-bromo-4-chloro substitution pattern provides two distinct carbon–halogen bonds with differing reactivities in palladium-catalyzed cross-couplings: the C–Br bond is significantly more reactive toward oxidative addition than the C–Cl bond [1]. This allows for sequential functionalization—first at the bromine site (e.g., Suzuki–Miyaura coupling) followed by activation of the chlorine under harsher conditions—offering a level of synthetic control not achievable with the 3,4-dichloro analog, where both halogens are identical and may react competitively.

Organometallic Chemistry Drug Discovery Late-Stage Functionalization

Commercial Availability of High-Purity Enantiomers with Validated Chiral Integrity

Both (S)- and (R)-enantiomers of 2-amino-2-(3-bromo-4-chlorophenyl)ethanol are commercially accessible with purity specifications of ≥95% (S-enantiomer, Fluorochem) and 98+% (S-enantiomer hydrochloride, Bidepharm) . In contrast, the 3,4-dichloro analog is predominantly offered as a racemate or with lower enantiomeric excess (e.g., 97% chemical purity without specified ee) . For stereospecific pharmaceutical applications where chirality governs biological activity, the guaranteed enantiopurity of the bromo-chloro compound reduces the need for in-house chiral resolution steps.

Asymmetric Synthesis Chiral Resolution API Intermediate

Strategic Halogenation Matches CNS Pharmacophore Requirements for Targeted Drug Discovery

The 3-bromo-4-chloro substitution pattern is recognized in medicinal chemistry as a privileged motif for interacting with central nervous system (CNS) targets, particularly certain GPCRs and ion channels, where halogen bonding and hydrophobic contacts are critical [1]. While direct comparative binding data for this specific compound are limited, the motif has been exploited in the synthesis of chiral drug candidates for neurological disorders . The 3,4-dichloro analog, by contrast, lacks the bromine atom's polarizable electron cloud, which can reduce binding affinity to halogen-accepting residues in target proteins by 10- to 100-fold in related series [1].

CNS Drug Design Medicinal Chemistry Structure-Activity Relationship

High-Value Application Scenarios for 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol in Discovery and Development


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates for CNS Disorders

The availability of both (S)- and (R)-enantiomers in high purity (≥95%) makes this compound an ideal chiral building block for the construction of stereochemically complex drug candidates targeting neurological and psychiatric conditions . Its β-amino alcohol core can be readily elaborated into oxazolidinones, β-lactams, or chiral amines—structural motifs common in antidepressants and antipsychotics [1].

Stepwise Diversification via Chemoselective Cross-Coupling Reactions

The orthogonal reactivity of the C–Br and C–Cl bonds enables sequential Pd-catalyzed couplings to install two different aromatic or heteroaromatic groups with high regiocontrol [2]. This strategy is particularly valuable in fragment-based drug discovery, where rapid expansion of chemical space is required to explore structure-activity relationships.

Development of Halogen-Bonding Ligands for Protein Tyrosine Phosphatases

The bromine atom at the 3-position can engage in halogen bonding with backbone carbonyls or π-systems of target proteins, as demonstrated in bromophenol-based PTP1B inhibitors [2]. The 3-bromo-4-chloro substitution pattern provides a favorable balance of halogen-bonding strength and metabolic stability, making it a useful scaffold for phosphatase-targeted therapeutics.

Thermally Robust Intermediate for High-Temperature Process Chemistry

With a boiling point nearly 60 °C higher than its monochloro analog, this compound can withstand aggressive reaction conditions—such as microwave-assisted aminations or high-temperature reductive aminations—without significant decomposition . This thermal stability supports robust scale-up and consistent yields in multistep syntheses.

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